molecular formula C16H14N2O3S B2775397 ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate CAS No. 850929-21-4

ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate

Cat. No.: B2775397
CAS No.: 850929-21-4
M. Wt: 314.36
InChI Key: GVAUKJXBORNELK-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a complex organic compound that features both indole and thiophene moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the thiophene ring is known for its electronic properties and is often used in materials science

Preparation Methods

Comparison with Similar Compounds

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate can be compared with other compounds that contain indole or thiophene rings:

    Indole-3-carboxylic acid: Similar indole structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the indole structure.

    Ethyl 2-aminothiophene-3-carboxylate: A precursor in the synthesis of the target compound.

Biological Activity

Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a complex structure that includes an indole core substituted with both thiophene and carboxamide groups. This unique combination is believed to contribute to its diverse biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values reported as low as 0.98 µg/mL .
  • Comparison with Other Compounds : In comparative studies, derivatives of this compound were found to exhibit lower MIC values than traditional antibiotics, indicating potential as a novel antimicrobial agent .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Reference
S. aureus (ATCC 25923)0.98
S. aureus (MRSA)<1
Candida albicans7.80
E. coliInactive

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

  • Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer) and SK-OV3 (ovarian cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the indole structure can enhance anticancer activity, suggesting a pathway for optimizing therapeutic efficacy through chemical modification .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Reference
A5493.90
SK-OV3<5
NCI-N87>24

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as Mcl-1, which is often overexpressed in cancer cells .
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antibiofilm Activity : Beyond direct antimicrobial effects, the compound also exhibits properties that inhibit biofilm formation in bacterial cultures, which is crucial for treating persistent infections .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study focusing on MRSA infections demonstrated that treatment with this compound significantly reduced bacterial load in infected models compared to controls .
  • Case Study 2 : In vitro studies on lung cancer cell lines showed that this compound not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutics through synergistic effects .

Properties

IUPAC Name

ethyl 3-(thiophene-2-carbonylamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-13(10-6-3-4-7-11(10)17-14)18-15(19)12-8-5-9-22-12/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAUKJXBORNELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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